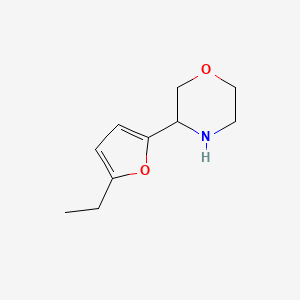

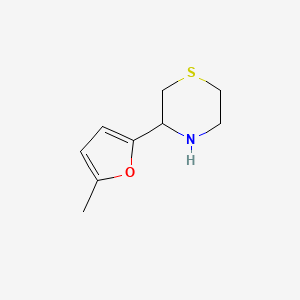

3-(5-Ethylfuran-2-yl)morpholine

Overview

Description

3-(5-Ethylfuran-2-yl)morpholine (also referred to as 3-EFM) is an organic compound belonging to the morpholine class of heterocyclic compounds. It is a colorless liquid with a boiling point of 165 °C and a molecular weight of 158.25 g/mol. 3-EFM is a versatile organic compound with a wide range of applications in the fields of organic synthesis, medicine, and biochemistry. It has been used as a reagent for the synthesis of several heterocyclic compounds, and as a building block for the synthesis of novel drugs. In addition, 3-EFM has also been used in various biochemical and physiological studies.

Scientific Research Applications

- Morpholine-based buffers, especially 3-(N-morpholino)propanesulfonic acid (MOPS), have been used to promote photoinduced flavoenzyme-catalyzed asymmetric redox transformations . This is achieved by regenerating the flavin cofactor via sacrificial electron donation and by increasing the operational stability of flavin-dependent oxidoreductases .

- The method involves the use of enzymes for synthetic applications, which is a powerful and environmentally-benign approach to increase molecular complexity . The stabilization of the active forms of flavin by MOPS via formation of the spin correlated ion pair reduces the formation of hydrogen peroxide, circumventing the oxygen dilemma under aerobic conditions detrimental to fragile enzymes .

- Morpholines (1,4-oxazinanes) are frequently found in biologically active molecules and pharmaceuticals . The methods of their synthesis have been covered in comprehensive reviews .

- The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .

Catalysis Science & Technology

Chemistry of Heterocyclic Compounds

Electrochemical Reaction with Quinoline

- Morpholine derivatives have a broad spectrum of pharmacological profiles . They have been found to have various activities including analgesic, anti-inflammatory, anticancer, antidepressant, HIV-protease inhibitors, appetite suppressant, local anaesthetic, antiplatelet, selective inhibitor of protein kinase C, antitumor, neuroprotective, antifungal, anti-tuberculosis, anti-parasitic, anti-malarial, hypolipidemic and hypocholesterolemic activities .

- Morpholines have also found applications as catalysts and ligands in asymmetric addition of organo-zinc compounds to aldehydes .

- Morpholine is often selected as starting material for the preparation of enantiomerically pure α-amino acids, β-amino alcohols, peptides, as well as building blocks for the synthesis of biologically active compounds .

- Various functionalized morpholines occur in nature. Some synthetic biologically active compounds containing a morpholine ring are used in medical practice .

Pharmacological Applications

Synthesis of Biologically Active Compounds

Synthesis of Morpholines

- Morpholine derivatives have a broad spectrum of pharmacological profiles . They have been found to have various activities including analgesic, anti-inflammatory, anticancer, antidepressant, HIV-protease inhibitors, appetite suppressant, local anaesthetic, antiplatelet, selective inhibitor of protein kinase C, antitumor, neuroprotective, antifungal, anti-tuberculosis, anti-parasitic, anti-malarial, hypolipidemic and hypocholesterolemic activities .

- Morpholines have also found applications as catalysts and ligands in asymmetric addition of organo-zinc compounds to aldehydes .

- Morpholine is often selected as starting material for the preparation of enantiomerically pure α-amino acids , β-amino alcohols , peptides , as well as building blocks for the synthesis of biologically active compounds .

- Various functionalized morpholines occur in nature. Some synthetic biologically active compounds containing a morpholine ring are used in medical practice .

Pharmaceutical Chemistry

Synthesis of Biologically Active Compounds

Organic Room Temperature Phosphorescence

properties

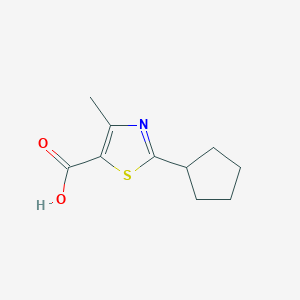

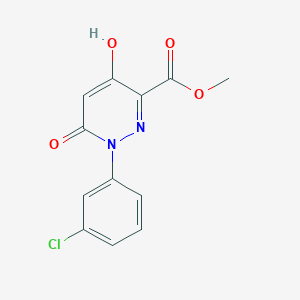

IUPAC Name |

3-(5-ethylfuran-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-2-8-3-4-10(13-8)9-7-12-6-5-11-9/h3-4,9,11H,2,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZROGSTBLQPSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)C2COCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Ethylfuran-2-yl)morpholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

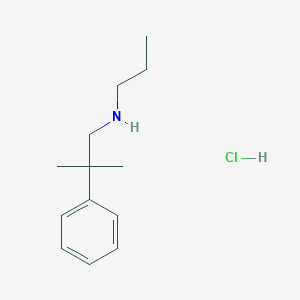

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{4-hydroxy-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1423361.png)

![Methyl 1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B1423365.png)

![Methyl 2-[(fluorosulfonyl)methyl]benzoate](/img/structure/B1423381.png)